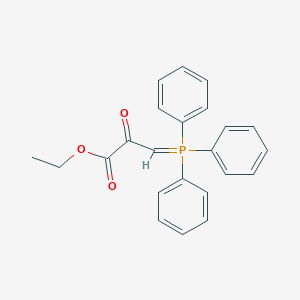

Ethyl (triphenylphosphoranylidene)pyruvate

描述

迁移霉素是一种天然存在于链霉菌属中的有机化合物 。它是一种包含戊酰亚胺部分的14元大环内酯。 迁移霉素及其类似物,如异迁移霉素,已显示出通过抑制癌细胞转移来治疗癌症的潜力 .

准备方法

迁移霉素可以通过各种合成途径合成。 一种常见的方法是在室温下用戴斯-马丁试剂在二氯甲烷中处理迁移霉素,生成9-氧代迁移霉素 。 另一种方法是从一个共同的高级中间体合成迁移霉素类似物 。 工业生产方法通常包括链霉菌属的发酵,然后是提取和纯化过程 .

化学反应分析

迁移霉素经历了几种类型的化学反应,包括氧化、还原和取代反应。 例如,用戴斯-马丁试剂氧化迁移霉素会生成9-氧代迁移霉素 。这些反应中常用的试剂包括高碘酸盐和二氯甲烷。 这些反应形成的主要产物是迁移霉素的各种氧化和还原形式 .

科学研究应用

迁移霉素在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学领域,迁移霉素及其类似物被用作开发新型抗转移剂的先导化合物 。 在生物学领域,迁移霉素用于研究细胞迁移和转移 。 在医学领域,迁移霉素已显示出通过抑制癌细胞转移来治疗癌症的潜力 。 在工业领域,迁移霉素用于生产各种药物 .

作用机制

相似化合物的比较

Migrastatin is similar to other macrolide compounds such as isomigrastatin, 8-hydroxymigrastatin, and 8-demethoxyisomigrastatin . migrastatin is unique in its potent inhibitory effect on the migration of human tumor cells . Isomigrastatin and its analogues also exhibit anti-metastatic properties, but migrastatin has shown higher potency in inhibiting cell migration .

生物活性

Ethyl (triphenylphosphoranylidene)pyruvate is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological mechanisms, efficacy against various pathogens, and potential therapeutic roles, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 376.38 g/mol. It appears as a white to pale yellow solid with a melting point of approximately 175 °C (dec.). The unique structure, characterized by a triphenylphosphoranylidene moiety attached to a pyruvate backbone, contributes to its reactivity and potential applications in various fields.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit pyruvate kinase, an essential enzyme in the glycolytic pathway of Trypanosoma brucei, the causative agent of sleeping sickness. This inhibition leads to significant ATP depletion and subsequent cell death, making it a promising candidate for treating trypanosomiasis .

Enzyme Inhibition Studies

- Pyruvate Kinase Inhibition : this compound was found to competitively inhibit pyruvate kinase with an inhibition constant () of 3.0 ± 0.29 mM. This inhibition results in rapid cellular ATP depletion, leading to trypanocidal activity .

- Glycolytic Pathway Interference : The compound specifically affects glycolytic enzymes critical for the survival of T. brucei, with significant inhibition observed at concentrations around 10 mM .

Biological Activities

This compound exhibits various biological activities beyond its trypanocidal effects:

- Antiparasitic Activity : It has been explored as a potential inhibitor of cruzain, a cysteine protease crucial for the survival of Trypanosoma cruzi, which causes Chagas disease. Peptidyl α-keto-based inhibitors derived from this compound show promise for new therapeutic strategies against parasitic infections.

- Antiviral Properties : Derivatives synthesized from this compound have demonstrated antiviral activity, indicating its potential in developing novel antiviral drugs.

Case Studies

- Trypanocidal Efficacy : A study demonstrated that ethyl pyruvate effectively kills T. brucei within three hours post-exposure, showcasing its fast-acting properties compared to traditional treatments like pentamidine .

- Inhibition of Cruzain : Research indicates that inhibitors based on this compound can effectively target cruzain, potentially offering new avenues for treating Chagas disease.

Comparison of Biological Activities

Summary of Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Value |

|---|---|---|

| Pyruvate Kinase | Competitive | 3.0 ± 0.29 mM |

| Hexokinase-1 | No significant effect | Not applicable |

| Phosphofructokinase | No significant effect | Not applicable |

属性

IUPAC Name |

ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLOPRPWPANPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327344 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13321-61-4 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。